6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine
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Overview
Description
6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a chlorine atom at the 6-position and a methyl group on the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloro-1,2-phenylenediamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-benzo[D]imidazol-1-amine: Lacks the N-methyl group.
N-Methyl-1H-benzo[D]imidazol-1-amine: Lacks the chlorine atom at the 6-position.
1H-benzo[D]imidazol-1-amine: Lacks both the chlorine atom and the N-methyl group.
Uniqueness
The presence of both the chlorine atom at the 6-position and the N-methyl group in 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine imparts unique chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds .
Properties
CAS No. |
40533-93-5 |
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Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-N-methylbenzimidazol-1-amine |
InChI |
InChI=1S/C8H8ClN3/c1-10-12-5-11-7-3-2-6(9)4-8(7)12/h2-5,10H,1H3 |
InChI Key |
MNEPNCXFCMYYJH-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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